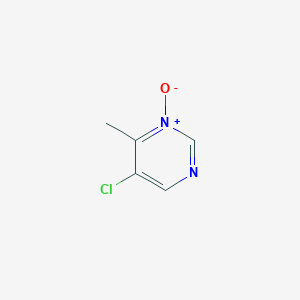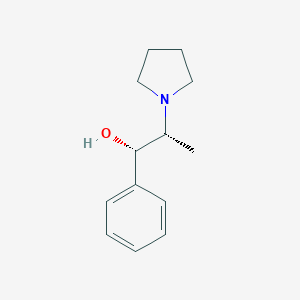
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Overview
Description
Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) and ribosomal RNA (rRNA) molecules. It is formed by the reduction of the double bond between the fifth and sixth carbon atoms of uridine, resulting in a fully saturated pyrimidine ring. This modification is common in tRNA from bacteria, eukaryotes, and some archaea, and it plays a crucial role in enhancing the conformational flexibility of RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrouridine is synthesized post-transcriptionally by the enzymatic reduction of uridine. The enzyme responsible for this modification is dihydrouridine synthase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The reaction involves the reduction of the 5,6-double bond of uridine to form dihydrouridine .
Industrial Production Methods: the enzymatic synthesis using dihydrouridine synthase could potentially be scaled up for industrial applications if needed .
Types of Reactions:
Reduction: The primary reaction dihydrouridine undergoes is the reduction of uridine to form dihydrouridine.
Substitution: Dihydrouridine can participate in substitution reactions, where functional groups on the nucleoside are replaced by other groups.
Common Reagents and Conditions:
Reduction: The reduction of uridine to dihydrouridine requires dihydrouridine synthase and NADPH as a cofactor.
Substitution: Substitution reactions may involve various reagents depending on the desired modification of dihydrouridine.
Major Products Formed:
- The major product of the reduction reaction is dihydrouridine itself.
- Substitution reactions can yield various modified nucleosides depending on the reagents used .
Scientific Research Applications
Dihydrouridine has several scientific research applications, including:
Chemistry:
- Studying the conformational flexibility of RNA molecules and the effects of nucleoside modifications on RNA structure .
Biology:
- Investigating the role of dihydrouridine in tRNA and rRNA function, particularly in the context of protein synthesis and RNA stability .
Medicine:
- Exploring the potential of dihydrouridine and its derivatives as therapeutic agents, particularly in the context of cancer research .
Industry:
Mechanism of Action
Dihydrouridine exerts its effects by promoting the C2’-endo sugar conformation in RNA, which enhances the conformational flexibility of the molecule. This flexibility is crucial for the proper folding and function of tRNA and rRNA. The modification disrupts base stacking interactions, leading to a more dynamic and flexible RNA structure .
Comparison with Similar Compounds
Pseudouridine: Unlike dihydrouridine, pseudouridine stabilizes the RNA structure by promoting base stacking interactions.
2’-O-Methyluridine: This modification also stabilizes the RNA structure by enhancing base stacking.
5-Methyldihydrouridine: A further modified form of dihydrouridine that may have distinct structural and functional properties
Uniqueness: Dihydrouridine is unique in its ability to enhance the conformational flexibility of RNA molecules. While other modifications like pseudouridine and 2’-O-methyluridine stabilize the RNA structure, dihydrouridine promotes a more dynamic and flexible conformation, which is essential for certain RNA functions .
Properties
IUPAC Name |
(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123620-80-4, 56571-91-6 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

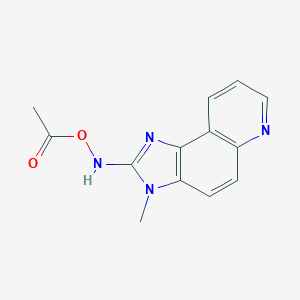
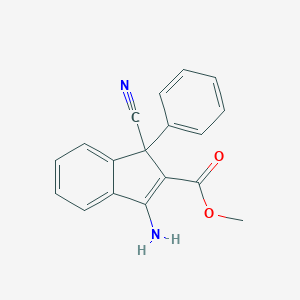
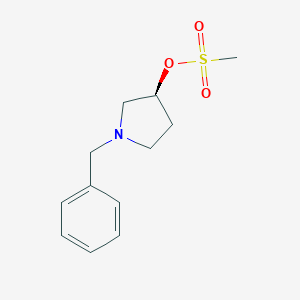


![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

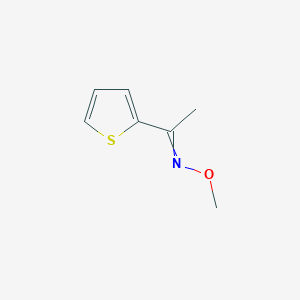

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

